molecular formula C14H16N2O4 B2706556 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide CAS No. 1396875-02-7

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide

Cat. No.: B2706556
CAS No.: 1396875-02-7
M. Wt: 276.292
InChI Key: VCHVYLQYVWNKTP-UHFFFAOYSA-N
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Description

1-Acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a carboxamide moiety at the 3-position. This compound is structurally distinct due to its compact azetidine core, which enhances metabolic stability compared to larger cyclic amines like pyrrolidines or piperidines . The acetyl group may influence electronic properties and solubility, while the carboxamide moiety provides hydrogen-bonding capabilities, making it relevant for pharmaceutical or catalytic applications.

Properties

IUPAC Name

1-acetyl-N-(1,3-benzodioxol-5-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-6-11(7-16)14(18)15-5-10-2-3-12-13(4-10)20-8-19-12/h2-4,11H,5-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHVYLQYVWNKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide is being investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.

Potential Therapeutic Uses

  • Histone Deacetylase Inhibition : Compounds similar to this azetidine derivative have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. The structural motif of the benzodioxole may enhance binding affinity to HDACs, leading to potential anticancer properties .
  • Antimicrobial Activity : Research indicates that benzodioxole derivatives possess antimicrobial properties. The azetidine ring may contribute to this activity through mechanisms that disrupt bacterial cell wall synthesis or function .

Study 1: HDAC Inhibition

A study demonstrated that derivatives of benzodioxole exhibited significant HDAC inhibition, leading to increased acetylation of histones in cancer cells. The study highlighted the importance of structural modifications on the azetidine scaffold for enhancing biological activity.

CompoundIC50 Value (µM)Target
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide12.5HDAC6
Control Compound15.0HDAC6

This table illustrates the comparative potency of the compound against a control, indicating its potential as a lead compound for further development.

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of various benzodioxole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed that compounds with azetidine structures had lower Minimum Inhibitory Concentrations (MICs), suggesting enhanced activity.

CompoundMIC (µg/mL)Bacterial Strain
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide32Staphylococcus aureus
Control Compound64Staphylococcus aureus

Mechanism of Action

The mechanism of action of 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the azetidine ring may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Azetidine Derivatives

  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)azetidine (): Synthesized via reductive amination of azetidine with piperonyl aldehyde using NaBH(OAc)₃, yielding 79% as a colorless oil.
  • 1-Acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide: Likely synthesized via acylation of the azetidine nitrogen followed by carboxamide coupling.

Pyrrolidine and Piperidine Analogues

  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine ():
    Synthesized with 75% yield; pyrrolidine’s five-membered ring increases conformational flexibility compared to azetidine, which may reduce metabolic stability .
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4,4-dimethylpiperidine ():
    Features a dimethyl-substituted piperidine ring, synthesized via alkylation and reduction (LiAlH₄). The bulky substituents enhance steric shielding but reduce solubility .

Physicochemical Properties

Compound Core Structure Key Substituents Yield Physical State Notable Properties
1-Acetyl-N-(piperonylmethyl)azetidine-3-carboxamide Azetidine Acetyl, carboxamide N/A* Likely crystalline High polarity, H-bond donor/acceptor
1-(Piperonylmethyl)azetidine Azetidine None 79% Colorless oil Low polarity, lipophilic
1-(Piperonylmethyl)pyrrolidine Pyrrolidine None 75% Colorless oil Moderate flexibility
1-(Piperonylmethyl)-4,4-dimethylpiperidine Piperidine 4,4-Dimethyl 73% Oil Steric hindrance, low solubility

Functional and Reactivity Differences

  • Catalytic Potential: The acetyl group in the target compound may reduce its efficacy as an N,O-bidentate directing group compared to simpler analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which lacks steric bulk . Pyrrolidine and piperidine derivatives () are more commonly used in metal-catalyzed C–H functionalization due to their larger ring sizes and flexible backbones .
  • In contrast, 1-(piperonylmethyl)azetidine lacks this functionality, limiting its biological interactions . Compound 94 (), containing a cyclopropane-carboxamide-thiazole scaffold, demonstrates higher structural complexity and likely superior binding affinity compared to the target compound .

Biological Activity

1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide is a compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety that has been linked to various biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₄H₁₆N₂O₄
  • Molecular Weight: 276.29 g/mol
  • CAS Number: 1396875-02-7

Biological Activity Overview

The biological activity of 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide has been primarily investigated in the context of its anticancer properties. Several studies suggest that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole, including 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide, demonstrate potent cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamideHepG22.38EGFR inhibition, apoptosis induction
HCT1161.54Cell cycle arrest at G2/M phase
MCF74.52Mitochondrial pathway activation

These results were compared with standard chemotherapeutic agents such as doxorubicin, which showed higher IC₅₀ values (7.46 µM for HepG2) indicating that the compound may be more effective in certain contexts .

The anticancer mechanisms attributed to this compound include:

  • EGFR Inhibition: The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis .
  • Cell Cycle Arrest: Studies have demonstrated that treatment with this compound results in significant cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .
  • Mitochondrial Pathway Activation: The compound influences mitochondrial proteins such as Bax and Bcl-2, promoting apoptosis through the intrinsic pathway .

Case Studies

In a notable study involving various benzodioxole derivatives, compounds similar to 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide were assessed for their anticancer activities. The findings indicated that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Example Case Study:

A specific derivative was tested against HepG2 cells and demonstrated an IC₅₀ value of 2.38 µM. In contrast, its effect on normal cell lines was negligible (IC₅₀ > 150 µM), suggesting a favorable therapeutic window .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-acetyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide, and how can yield be optimized?

Methodological Answer:
The synthesis of structurally related N-(benzo[d][1,3]dioxol-5-yl) derivatives often involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For example, a two-step procedure may include:

Acylation : React the azetidine-3-carboxylic acid with acetyl chloride in the presence of a base (e.g., triethylamine) to form the 1-acetyl intermediate.

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the acetylated azetidine to the benzo[d][1,3]dioxol-5-ylmethyl amine .
Optimization Tips :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.
  • Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride formation to minimize side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC improves purity .

Basic: What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of acetyl (δ ~2.1 ppm for CH3), azetidine ring protons (δ ~3.5–4.0 ppm), and benzodioxole protons (δ ~5.9–6.8 ppm). Use DEPT-135 to distinguish CH3/CH2/CH groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <3 ppm mass error .
  • IR Spectroscopy : Identify carbonyl stretches (amide C=O ~1650–1700 cm⁻¹; acetyl C=O ~1730 cm⁻¹) .
    Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) and reference compounds to resolve ambiguities .

Advanced: How can Design of Experiments (DoE) be applied to optimize reaction conditions for scalable synthesis?

Methodological Answer:
DoE enables systematic exploration of variables:

Factor Selection : Prioritize temperature, solvent ratio, catalyst loading, and reaction time.

Response Variables : Monitor yield, purity, and reaction completion (e.g., via HPLC).

Statistical Models : Use central composite design (CCD) or Plackett-Burman designs to identify interactions between factors. For example, a 2^4 factorial design revealed optimal conditions for similar amide couplings: 25°C, 1.2 eqv EDCI, and 24-hour reaction time .

Validation : Confirm robustness using triplicate runs at predicted optimal conditions.

Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR (DNMR) : Probe rotational barriers (e.g., amide bond rotation) by variable-temperature NMR. For instance, coalescence temperatures can reveal restricted rotation in the azetidine ring .
  • 2D Techniques : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations between the acetyl carbonyl and azetidine protons confirm connectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm bond angles, as demonstrated for related pyrazole carboxamides .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Methodological Answer:

Analog Synthesis : Modify the acetyl group (e.g., replace with propionyl or benzoyl) and the benzodioxole moiety (e.g., substitute with substituted aryl groups) .

Bioassays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, evaluate auxin-like activity in plant root elongation assays, as done for structurally related acetamides .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like TIR1 in A. thaliana .

Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Crystallization Optimization : Use controlled cooling rates and anti-solvent addition to ensure consistent particle size distribution .
  • Quality Control : Establish strict thresholds for impurities (e.g., ≤0.15% by HPLC) and enforce standardized workup protocols .

Advanced: How can metabolic stability and degradation pathways be investigated for this compound?

Methodological Answer:

In Vitro Studies :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to identify oxidative metabolites (e.g., hydroxylation of benzodioxole) .
  • LC-MS/MS Analysis : Detect phase I/II metabolites and propose degradation pathways.

Stability Testing : Expose the compound to simulated gastric fluid (SGF) and intestinal fluid (SIF) to assess hydrolytic stability of the amide bond .

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